(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

Description

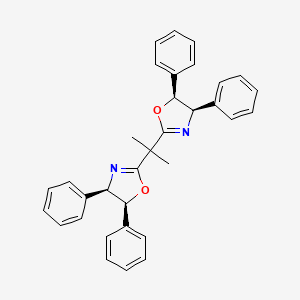

The compound (4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] is a bis-oxazole derivative characterized by a chiral propane-2,2-diyl (isopropylidene) bridge connecting two 4,5-dihydro-4,5-diphenyloxazole moieties. Its stereospecific configuration (4R,4'R,5S,5'S) renders it highly relevant in asymmetric catalysis and chiral ligand design . Bis-oxazole compounds are prized for their rigidity, tunable electronic properties, and ability to coordinate metals, making them valuable in pharmaceutical and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S)-2-[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGNCSTEMMQOQ-XAZDILKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138668 | |

| Record name | (4R,4′R,5S,5′S)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157904-67-1 | |

| Record name | (4R,4′R,5S,5′S)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157904-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,4′R,5S,5′S)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] , with the CAS number 157904-67-1 , is a synthetic oxazoline derivative notable for its potential applications in asymmetric catalysis and medicinal chemistry. This article explores the biological activities associated with this compound based on existing research findings.

- Molecular Formula : C₃₃H₃₀N₂O₂

- Molecular Weight : 486.60 g/mol

- Melting Point : 164-169 °C

- Boiling Point : 606.7 ± 55.0 °C (predicted)

- Storage Conditions : Inert atmosphere at 2-8 °C

Biological Activity Overview

The biological activity of this compound] has been primarily studied in the context of its role as a ligand in asymmetric catalysis and its interactions with various biological targets.

Asymmetric Catalysis

This compound has shown effectiveness as a ligand in asymmetric aminooxygenation reactions. For instance, it facilitates the conversion of alkenes into aminooxy compounds using tetramethylaminopyridyl radical (TEMPO) as an oxidant and copper(II) triflate as a catalyst. This reaction is significant for synthesizing chiral amines and amino acids which are important in pharmaceutical applications .

Case Studies

- Catalytic Efficiency : A study published in 2018 highlighted the use of this compound in catalytic systems for synthesizing complex organic molecules. The results showed that the use of this ligand significantly improved reaction yields and selectivity compared to traditional ligands .

- Antimicrobial Screening : In a preliminary screening involving related oxazoline compounds against Gram-positive and Gram-negative bacteria, some derivatives exhibited notable inhibitory effects. Future studies are warranted to evaluate the specific activity of this compound] against these pathogens .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues with Varied Bridging Groups

The propane-2,2-diyl bridge in the target compound distinguishes it from analogs with alternative bridging moieties:

*Calculated based on molecular formula.

Key Observations :

Stereochemical Variations

Stereochemistry critically influences functionality:

Impact : The target compound’s 4R,4'R,5S,5'S configuration optimizes spatial arrangement for metal coordination, outperforming analogs with alternate stereochemistry in enantiomeric excess (e.e.) in catalytic reactions .

Q & A

Q. What are the critical factors in designing a stereoselective synthesis route for this compound?

The stereoselective synthesis of this oxazole derivative requires meticulous control of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reaction rates and stereochemical fidelity by stabilizing transition states .

- Catalyst systems : Palladium-based catalysts are effective for coupling reactions involving oxazoline moieties, particularly in asymmetric environments .

- Temperature gradients : Multi-step reactions often require precise temperature modulation (e.g., –20°C for cyclization steps) to prevent racemization .

- Protecting groups : Temporary protection of reactive sites (e.g., benzoyl groups) ensures regioselectivity during functionalization .

Q. Which analytical techniques are most reliable for confirming stereochemical configuration?

A combination of techniques is essential:

- X-ray crystallography (XRD) : Resolves absolute stereochemistry by analyzing crystal lattice parameters, especially for chiral centers like the 4R,4'R,5S,5'S configuration .

- Nuclear Magnetic Resonance (NMR) : NOESY/ROESY experiments correlate spatial proximity of protons to validate diastereomeric assignments .

- Circular Dichroism (CD) : Detects chiral environments in solution by measuring differential absorption of polarized light .

Advanced Research Questions

Q. How can computational methods predict reactivity or stereochemical outcomes in catalytic applications?

Computational strategies include:

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in asymmetric catalysis, particularly for oxazole-based ligands interacting with palladium centers .

- Molecular docking : Simulates ligand-receptor interactions to identify binding affinities, useful in designing catalytic systems .

- Kinetic isotope effects (KIE) : Quantifies bond-breaking/forming steps to refine reaction mechanisms .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for stereoisomers?

Discrepancies may arise from dynamic processes (e.g., conformational flexibility). Solutions include:

- Variable-temperature NMR : Identifies coalescence temperatures for interconverting stereoisomers .

- Isotopic labeling : Tracks specific atoms (e.g., 13C) to distinguish overlapping signals in NMR spectra .

- Complementary crystallography : Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) can stabilize specific conformers for XRD analysis .

Q. How does the compound’s stereochemistry influence its performance in asymmetric catalysis?

The rigid oxazoline backbone and chiral centers enable precise coordination with metal catalysts (e.g., Pd or Cu), enhancing enantioselectivity in cross-coupling reactions. For example:

- Ligand design : The 4,5-diphenyl groups create a steric environment that discriminates between prochiral substrates .

- Mechanistic studies : Kinetic profiling (e.g., Eyring plots) correlates stereochemical fidelity with activation parameters .

Methodological Considerations

- Synthesis reproducibility : Batch-to-batch variability can be minimized by standardizing solvent purity (>99.9%) and catalyst pre-activation protocols .

- Data validation : Cross-referencing NMR shifts with computed chemical shifts (via software like ACD/Labs) reduces misinterpretation of complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.